molecular formula C24H22N2O5S B2967217 2-(4-(morpholinosulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 838898-11-6

2-(4-(morpholinosulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2967217
CAS No.: 838898-11-6
M. Wt: 450.51
InChI Key: BTJJPXBJLNOPKO-UHFFFAOYSA-N
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Description

2-(4-(Morpholinosulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a specialized chemical building block based on the 1,8-naphthalimide core, a structure recognized for its versatile photophysical properties and role in molecular recognition . This compound is functionalized with a phenethyl chain at the imide position, a common modification to influence solubility and biological interaction, further distinguished by a morpholinosulfonyl group on the phenyl ring. The morpholinesulfonyl moiety is a significant functional group, often incorporated to modulate electronic characteristics, polarity, and the compound's potential as a pharmacophore in probe development. Researchers value this naphthalimide derivative for its potential applications in creating fluorescent sensors, studying biomolecular interactions, and as a key intermediate in the synthesis of more complex molecules for material science and life sciences research. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-(4-morpholin-4-ylsulfonylphenyl)ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c27-23-20-5-1-3-18-4-2-6-21(22(18)20)24(28)26(23)12-11-17-7-9-19(10-8-17)32(29,30)25-13-15-31-16-14-25/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJJPXBJLNOPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(morpholinosulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a novel isoquinoline derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18_{18}H20_{20}N2_{2}O4_{4}S
  • Molecular Weight : 356.43 g/mol

Research indicates that this compound may exert its biological effects primarily through the inhibition of specific signaling pathways. One notable target is the IκB kinase (IKK) complex, which plays a crucial role in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). NF-κB is involved in regulating the expression of various genes associated with inflammation and immune responses .

1. Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. This effect is attributed to its ability to inhibit NF-κB activation, thereby decreasing the transcriptional activity of inflammatory genes .

2. Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies suggest that it can induce apoptosis in cancer cell lines by activating caspase pathways. Additionally, it has been reported to suppress tumor growth in xenograft models through the modulation of apoptotic and cell cycle regulatory proteins .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study A : In a murine model of rheumatoid arthritis, treatment with the compound significantly reduced joint inflammation and damage compared to controls.
  • Study B : In vitro assays on breast cancer cell lines showed that the compound inhibited cell proliferation by inducing G0/G1 phase arrest and promoting apoptosis.

Data Tables

Biological ActivityMechanismModel UsedReference
Anti-inflammatoryNF-κB inhibitionMurine model
AnticancerApoptosis inductionBreast cancer cell lines
Joint inflammation reductionCytokine modulationRheumatoid arthritis model

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Diversity in Naphthalimide Derivatives

Naphthalimides are versatile scaffolds modified for diverse applications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Naphthalimide Derivatives
Compound Name & Structure Key Substituents Biological Activity/Properties References
Target Compound : 2-(4-(Morpholinosulfonyl)phenethyl)-naphthalimide Morpholinosulfonylphenethyl Hypothesized kinase inhibition; enhanced solubility
5a–c (Schiff base derivatives) :
2-((Substituted benzylidene)amino)-naphthalimides
4-Hydroxy, 4-dimethylamino, 4-diphenylamine Antiviral activity; electro-optical properties
7f, 8a–c (Hydroxyethyl-thio derivatives) :
6-(Heterocyclic thio)-2-hydroxyethyl
Thio-linked benzimidazole/pyrimidine Antifungal activity (synergistic with fluconazole)
NI3/NI4 (Sensor derivatives) :
6-Allylamino-2-(dimethylaminoethyl)
Allylamino/dimethylaminoethyl pH- and metal ion-sensitive fluorescence
NIMS (Lysosomal probe) :
6-(4-(tert-butyldiphenylsilyl)styryl)-2-dimethylaminoethyl
Styryl-dimethylaminoethyl Lysosome-specific fluorescence; pH-dependent
14b, 15a–b (Ferrocenyl conjugates) :
Chalcone/pyrazoline-naphthalimide hybrids
Ferrocenyl-acryloyl/pyrazoline Anti-proliferative activity (MCF7/MDA-MB-231 cells)
3k/3l (Aryl-substituted) :
6-(4-Iodophenyl/4-methoxybiphenyl)-2-tridecyl
Bulky aryl groups Large Stokes shifts; solvatochromism

Key Comparative Insights

Bioactivity and Target Specificity
  • Antifungal Activity: Hydroxyethyl-thio derivatives (e.g., 7f, 8a–c) exhibit potent antifungal activity (MIC₉₀ = 2–8 μg/mL) against Candida albicans due to thioether-linked heterocycles, which disrupt membrane integrity . In contrast, the target compound’s morpholinosulfonyl group may target kinases or sulfotransferases, though empirical data are lacking.
  • Antiviral Potential: Schiff base derivatives (5a–c) show antiviral properties via molecular docking with SARS-CoV-2 protease (binding energy: −8.2 to −9.1 kcal/mol), attributed to electron-rich substituents enhancing ligand-receptor interactions .
  • Anti-Proliferative Effects : Ferrocenyl-naphthalimide conjugates (14b , 15a–b ) demonstrate IC₅₀ values of 5–10 μM against breast cancer cells, leveraging redox-active ferrocene for reactive oxygen species generation .
Optical and Sensor Properties
  • Fluorescence Sensitivity: NI3 and NI4 exhibit pH-dependent fluorescence (quantum yield: 0.15–0.45) due to protonation of the dimethylamino group, while NIMS shows lysosome-specific accumulation via acidic environment protonation .
  • Solvatochromism : Aryl-substituted derivatives (3k , 3l ) display large Stokes shifts (Δλ = 120–150 nm) and solvatochromic behavior, making them ideal for organic electronics .
Physicochemical and Pharmacokinetic Profiles
  • Solubility: The target compound’s morpholinosulfonyl group improves aqueous solubility compared to lipophilic tridecyl-substituted analogues (3k, 3l).

Q & A

Q. What are the recommended methods for synthesizing this compound and its structural analogs?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and functional group modifications. For example:

  • Key Steps :
    • Core Structure Formation : React phenethyl derivatives with morpholinosulfonyl groups under reflux conditions using catalysts like DMAP (4-dimethylaminopyridine) and anhydrous dioxane as solvent .
    • Cyclization : Employ acid-mediated cyclization (e.g., acetic acid) to form the isoquinoline-dione backbone .
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol .
  • Yields : Reported yields for analogous compounds range from 30% to 85%, depending on substituent reactivity and purification efficiency .

Q. How should researchers address solubility challenges during in vitro/in vivo experiments?

Methodological Answer:

  • Solvent Selection :
    • In vitro : Use DMSO for initial dissolution (e.g., 10 mM stock solution). If insoluble, test co-solvents like Tween 80/saline (10:5:85 v/v) .
    • In vivo : For oral administration, suspend in 0.5% carboxymethyl cellulose (CMC-Na); for intravenous use, prepare emulsions with Cremophor EL .
  • Stability : Store stock solutions at -80°C (6-month stability) and avoid repeated freeze-thaw cycles .

Q. What spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and confirm sulfonyl/morpholine groups (δ 3.5–4.0 ppm for morpholine protons) .
  • Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 389.41 for benzyloxy derivatives) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and packing (e.g., monoclinic systems with R factor < 0.05) .

Advanced Research Questions

Q. How can molecular modeling optimize this compound’s bioactivity or binding interactions?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., acetylcholinesterase). Validate with MD simulations (GROMACS) to assess stability .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For example, electron-withdrawing groups on the phenethyl moiety enhance binding .

Q. What strategies improve derivatives’ activity as enzyme inhibitors?

Methodological Answer:

  • Structural Modifications :
    • Introduce halogen substituents (e.g., 4-bromophenyl) to enhance hydrophobic interactions .
    • Replace morpholinosulfonyl with thiourea groups to increase hydrogen-bonding potential .
  • Bioassay Design :
    • Test derivatives against purified enzymes (e.g., Ellman’s assay for acetylcholinesterase inhibition) .
    • Use IC50 values and Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) .

Q. How can crystallographic data guide structural optimization?

Methodological Answer:

  • Crystal Structure Analysis : Identify key intermolecular interactions (e.g., π-π stacking of aromatic rings, hydrogen bonds with sulfonyl groups) to prioritize substituents that stabilize target conformations .
  • Torsion Angle Adjustments : Modify side-chain flexibility (e.g., phenethyl linker) to improve binding pocket compatibility, as seen in analogs with 2-oxotetrahydrofuran substitutions .

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